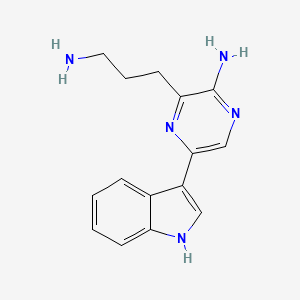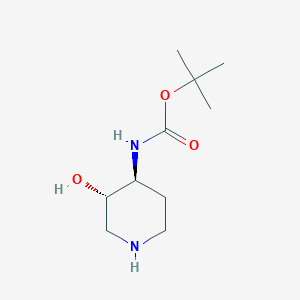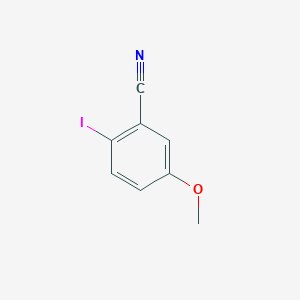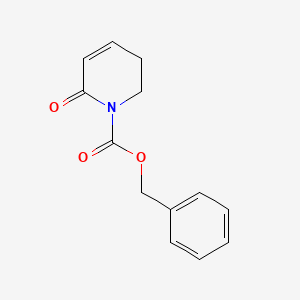
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
Descripción general
Descripción
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, also known as IPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPAPA is a derivative of pyrazine and indole, two common organic compounds found in nature.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Applications
- Researchers El‐Mekabaty, Etman, and Mosbah (2016) synthesized a compound closely related to 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, exploring its potential as an antioxidant agent. They reported that compounds in the pyrazolo[1,5-a]pyrimidine series exhibited significant antioxidant activities (El‐Mekabaty et al., 2016).
Synthetic Potency for Pharmaceutical Interest
- In 2017, El‐Mekabaty, Mesbah, and Fadda conducted a study synthesizing a similar compound and evaluating its potential for creating novel pyrazolo[1,5-a]pyrimidines, which are of pharmaceutical interest. Their study highlights the compound's versatility in synthesizing various pharmacologically relevant derivatives (El‐Mekabaty et al., 2017).
Protonation Sites and Hydrogen Bonding Studies
- Böck, Beuchel, Goddard, Richter, Imming, and Seidel (2021) synthesized derivatives of this compound and studied their protonation sites and hydrogen bonding patterns. This research is significant in understanding the molecular interactions and structural characterization of such compounds (Böck et al., 2021).
Bioactivity Studies
- Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) synthesized derivatives of this compound and evaluated their bioactivities, including antitumor, antifungal, and antibacterial activities. Their research provides insights into the potential therapeutic applications of these compounds (Titi et al., 2020).
Catalytic Applications in Organic Synthesis
- Dashteh, Baghery, Zolfigol, and Khazaei (2021) explored the use of a compound similar to 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine in catalyzing the synthesis of carbonitriles with indole and triazole moieties. This research highlights its utility in facilitating organic synthesis reactions (Dashteh et al., 2021).
Propiedades
IUPAC Name |
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-7-3-6-13-15(17)19-9-14(20-13)11-8-18-12-5-2-1-4-10(11)12/h1-2,4-5,8-9,18H,3,6-7,16H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXQNOJAUQUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(C(=N3)CCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)
![1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid](/img/structure/B3151944.png)
![1-Aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester](/img/structure/B3151945.png)


![1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B3151955.png)


![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)

![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)
